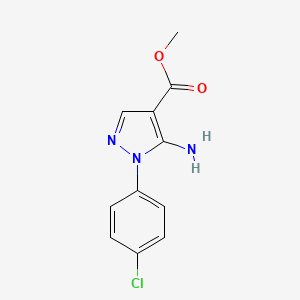

![molecular formula C11H14ClFN2 B1415748 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine CAS No. 2015552-86-8](/img/structure/B1415748.png)

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine

説明

“2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C11H14ClFN2 . It has a molecular weight of 228.69 g/mol.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .

Molecular Structure Analysis

The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode . The X-ray powder diffraction (XRPD) and differential scanning calorimetry results suggested that it crystallizes into one crystalline form which melts at 157 degrees C .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.70 g/mol and a topological polar surface area of 16.1 Ų . It has a complexity of 169 and does not have any hydrogen bond donor count .

科学的研究の応用

Reactions and Synthesis

- Chemical Reactions and Product Formation : Pyridine reacts with CsSO4F in various solvents, producing a mixture of products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine. The distribution of these products strongly depends on the solvent used (Stavber & Zupan, 1990).

- Synthesis of Derivatives : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine is synthesized by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. This involves a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

Spectroscopy and Analysis

- Vibrational Spectra Analysis : Infrared and Raman spectra of chloro and bromopyridines, including 2-chloropyridine, have been measured and analyzed, providing comprehensive frequency assignments (Green, Kynaston, & Paisley, 1963).

- Spectroscopic Properties of Pyridine Derivatives : Pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile show interesting spectroscopic properties. Their absorption spectra vary with solvents, temperature, and pH levels (Tranfić, Halambek, Cetina, & Jukić, 2011).

Biological Applications

- Fluoroionophores for Metal Chelation : Derivatives based on diamine-salicylaldehyde show spectra diversity when interacting with metal cations. They have been tested for specific chelation of Zn+2 in various solutions, indicating potential applications in metal sensing (Hong, Lin, Hsieh, & Chang, 2012).

- Hydrazone-based Chemo-sensing : Salicylaldehyde-based hydrazones exhibit a "turn on" response toward Al3+ in certain mixtures. These compounds are selective and potent, with potential applications in living cell imaging (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).

Pharmacological Research

- Synthesis of Pharmaceutical Intermediates : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been achieved with an overall yield of about 62%, indicating its importance in pharmaceutical synthesis (Li, 2012).

Advanced Materials and Chemistry

- Coordination Chemistry of Pyridines : Derivatives of pyridine, including those with chloro substituents, have been explored in coordination chemistry. This includes luminescent lanthanide compounds and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

特性

IUPAC Name |

2-chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-11-7-9(1-4-14-11)8-15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGBLPHQJIFBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)

![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)

![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)

![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)

![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)

![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)

![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)

![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)